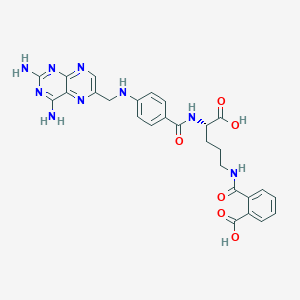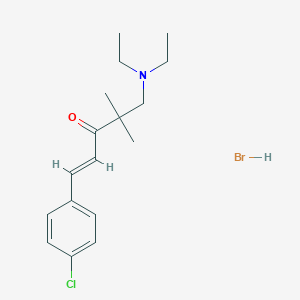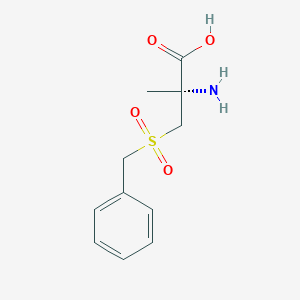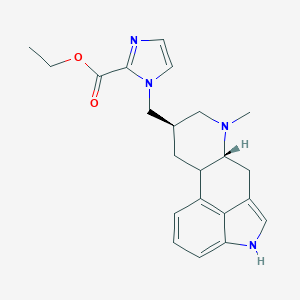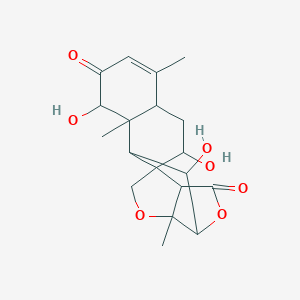
S-(2-Oxopentadecyl)-coenzyme A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(2-Oxopentadecyl)-coenzyme A (OPC-17116) is a synthetic compound that has been extensively studied for its potential applications in scientific research. It is a derivative of coenzyme A, which plays an essential role in various metabolic pathways in living organisms. OPC-17116 has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for investigating cellular processes and developing new therapies.
Mechanism of Action
S-(2-Oxopentadecyl)-coenzyme A acts as a competitive inhibitor of long-chain acyl-CoA synthetase (ACSL), which is an enzyme that plays a key role in the activation of fatty acids for use in cellular metabolism. By inhibiting ACSL, S-(2-Oxopentadecyl)-coenzyme A can alter the balance of fatty acid metabolism in cells, leading to changes in energy production and other cellular processes.
Biochemical and Physiological Effects:
S-(2-Oxopentadecyl)-coenzyme A has been shown to have a variety of biochemical and physiological effects in both in vitro and in vivo studies. These include changes in mitochondrial function, alterations in lipid metabolism, and modulation of cellular signaling pathways. In addition, S-(2-Oxopentadecyl)-coenzyme A has been shown to have anti-inflammatory and anti-cancer properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using S-(2-Oxopentadecyl)-coenzyme A in lab experiments is its specificity for ACSL inhibition. This allows researchers to selectively target this enzyme and study its role in cellular metabolism. However, one limitation of using S-(2-Oxopentadecyl)-coenzyme A is its relatively low yield, which can make it difficult to obtain large quantities of the compound for use in experiments.
Future Directions
There are several potential future directions for research on S-(2-Oxopentadecyl)-coenzyme A. One area of interest is the development of more efficient synthesis methods to increase the yield of the compound. Another potential direction is the investigation of S-(2-Oxopentadecyl)-coenzyme A as a therapeutic agent for various diseases, particularly those related to lipid metabolism and mitochondrial dysfunction. Additionally, further studies are needed to fully understand the mechanism of action of S-(2-Oxopentadecyl)-coenzyme A and its effects on cellular processes.
Synthesis Methods
The synthesis of S-(2-Oxopentadecyl)-coenzyme A involves several steps, starting with the preparation of pentadecyl bromide. This compound is then reacted with thiourea to form pentadecylthiourea, which is subsequently converted to pentadecylamine. The final step involves the coupling of pentadecylamine with CoA to produce S-(2-Oxopentadecyl)-coenzyme A. The overall yield of this process is approximately 10%.
Scientific Research Applications
S-(2-Oxopentadecyl)-coenzyme A has been used in a variety of scientific research applications, including studies of lipid metabolism, mitochondrial function, and cellular signaling pathways. It has also been investigated as a potential therapeutic agent for various diseases, including cancer, diabetes, and neurodegenerative disorders.
properties
CAS RN |
121124-66-1 |
|---|---|
Product Name |
S-(2-Oxopentadecyl)-coenzyme A |
Molecular Formula |
C36H64N7O17P3S |
Molecular Weight |
991.9 g/mol |
IUPAC Name |
[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[2-(2-oxopentadecylsulfanyl)ethylamino]propyl]amino]butyl] hydrogen phosphate |
InChI |
InChI=1S/C36H64N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-25(44)21-64-19-18-38-27(45)16-17-39-34(48)31(47)36(2,3)22-57-63(54,55)60-62(52,53)56-20-26-30(59-61(49,50)51)29(46)35(58-26)43-24-42-28-32(37)40-23-41-33(28)43/h23-24,26,29-31,35,46-47H,4-22H2,1-3H3,(H,38,45)(H,39,48)(H,52,53)(H,54,55)(H2,37,40,41)(H2,49,50,51) |
InChI Key |
JKWHUJMJVNMKEF-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCC(=O)CSCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)CSCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
synonyms |
coenzyme A, S-(2-oxopentadecyl)- S-(2-oxopentadecyl)-CoA S-(2-oxopentadecyl)-coenzyme A S-(2-oxopentadecyl)-coenzyme A, tetralithium salt |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,5,6,7-tetrachloro-3,3-bis[(Z)-2-[4-(dimethylamino)phenyl]-2-(4-methoxyphenyl)ethenyl]-2H-inden-1-one](/img/structure/B219668.png)
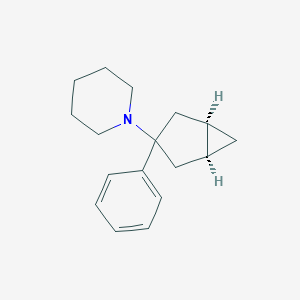

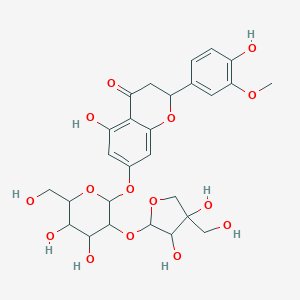
![1-[(2R,3R,5S)-3-hydroxy-5-[[(E)-2-iodoethenoxy]methyl]oxolan-2-yl]-3-methylpyrimidine-2,4-dione](/img/structure/B219686.png)
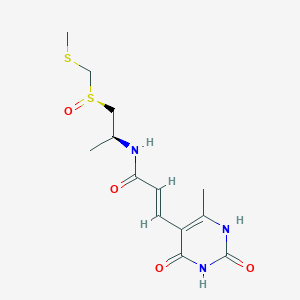
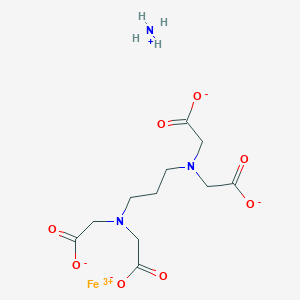
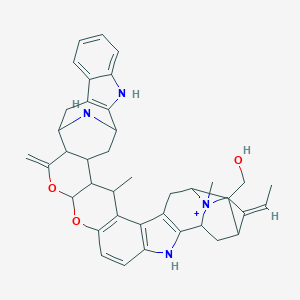
![(2R,4S,5R,8R,10S,13R,14R,18R,20S)-10-[(2S,3R,4S,5S)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-3-[(2S,3R,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-hydroxy-4,5,9,9,13,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosane-20-carbaldehyde](/img/structure/B219709.png)
